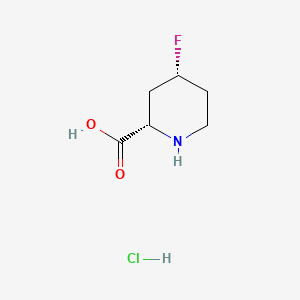
rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(2R,4S)-4-Fluoropiperidine-2-carboxylic acid hydrochloride is a chemical compound with notable structural characteristics. It consists of a piperidine ring with a fluorine atom at the fourth position and a carboxylic acid group at the second position, stabilized as a hydrochloride salt. This compound finds utility in various scientific and industrial applications due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: : The synthesis starts with commercially available piperidine derivatives or simple precursors that can form the piperidine ring.
Fluorination: : Introducing the fluorine atom at the fourth position can be achieved through selective fluorination reactions, using reagents such as DAST (diethylaminosulfur trifluoride) or NFSI (N-fluorobenzenesulfonimide).
Carboxylation: : The second position is carboxylated using methods like Grignard reactions or through functional group transformations from other precursors.
Hydrochloride Salt Formation: : Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid, precipitating the salt.
Industrial Production Methods
In industrial settings, the production process may be scaled up with optimized conditions to enhance yield and purity. Advanced techniques like continuous flow synthesis, automated reactors, and real-time monitoring can be employed to streamline the production.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-(2R,4S)-4-Fluoropiperidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: : Reduction reactions can target the fluorinated piperidine ring, potentially forming de-fluorinated or hydrogenated products.
Substitution: : Nucleophilic substitution reactions can occur at the fluorine site or the carboxylic acid group, leading to different derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under controlled conditions.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophiles like amines, thiols, or alcohols in suitable solvents.
Major Products
Oxidation: : Produces piperidinyl ketones or aldehydes.
Reduction: : Leads to reduced or hydrogenated piperidine derivatives.
Substitution: : Generates a variety of substituted piperidine compounds.
Applications De Recherche Scientifique
Rac-(2R,4S)-4-Fluoropiperidine-2-carboxylic acid hydrochloride is utilized in several fields:
Chemistry: : As an intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: : Studied for its potential effects on biological systems and cellular mechanisms.
Medicine: : Investigated for possible pharmacological activities and used in drug development.
Industry: : Applied in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
Molecular Targets and Pathways
The exact mechanism of action depends on its specific application and derivative. Generally, it can interact with biological targets such as enzymes, receptors, or ion channels, influencing their function and modulating physiological pathways. In medicinal chemistry, it might act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural analogs.
Comparaison Avec Des Composés Similaires
Comparing rac-(2R,4S)-4-fluoropiperidine-2-carboxylic acid hydrochloride to similar compounds:
4-Fluoropiperidine derivatives: : Differences in substitution patterns can drastically alter reactivity and biological activity.
Piperidine-2-carboxylic acid: : Without fluorination, these compounds may exhibit different chemical behaviors and applications.
Other fluorinated piperidines:
Similar compounds:
4-Fluoropiperidine
Piperidine-2-carboxylic acid
2-Fluoropiperidine
By understanding its preparation, reactions, applications, and mechanisms, this compound becomes a key molecule in both research and industry, offering unique advantages over related compounds.
Propriétés
IUPAC Name |
(2S,4R)-4-fluoropiperidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c7-4-1-2-8-5(3-4)6(9)10;/h4-5,8H,1-3H2,(H,9,10);1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXOXCCTYXNEOZ-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl 7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B6610672.png)
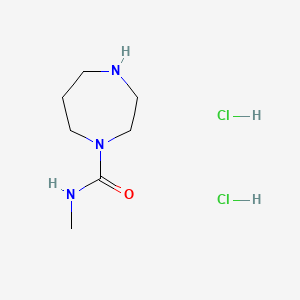
![tert-butyl N-[4-(3H-diazirin-3-yl)butyl]carbamate](/img/structure/B6610682.png)
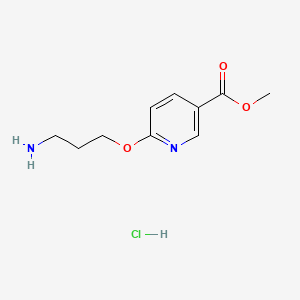
![2,2-dimethyl-3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B6610692.png)
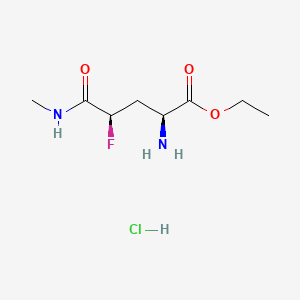
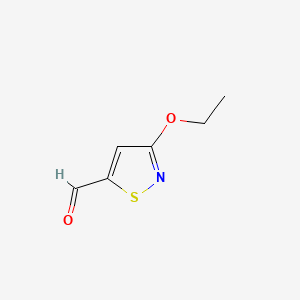
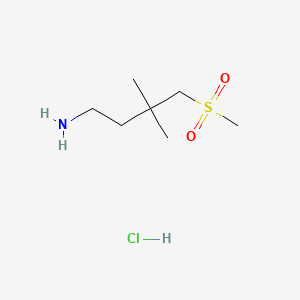
![(2-chloroethyl)[2-(dimethylamino)ethyl]methylamine hydrochloride](/img/structure/B6610718.png)
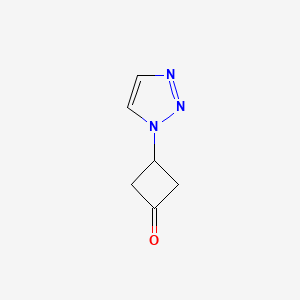
![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)
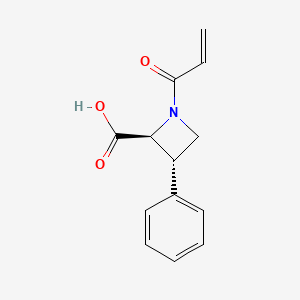
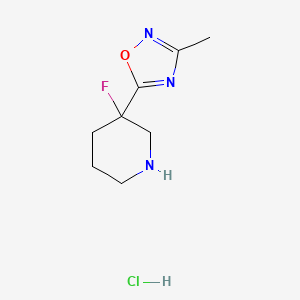
![1,5-dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate hydrochloride](/img/structure/B6610761.png)
